5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Descripción
The compound 5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide features a triazolo[1,5-a]pyrimidine core with distinct substituents:
- Position 5: Methyl group.
- Position 2: 3,4,5-Trimethoxyphenyl group.
- Position 7: Pyridin-4-yl group.
- Carboxamide: Linked to pyridin-3-yl at position 4.
- Dihydro structure: 4,7-Dihydro configuration, indicating partial saturation of the pyrimidine ring.
Propiedades
IUPAC Name |
5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O4/c1-15-21(25(34)30-18-6-5-9-28-14-18)22(16-7-10-27-11-8-16)33-26(29-15)31-24(32-33)17-12-19(35-2)23(37-4)20(13-17)36-3/h5-14,22H,1-4H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJLYPYKAKMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (hereafter referred to as Compound A) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and implications for therapeutic applications.
Synthesis
Compound A was synthesized through a multi-step process involving the reaction of pyridine derivatives with various substituted phenyl groups. The synthesis pathway typically involves:
- Formation of the triazole ring.
- Introduction of the carboxamide group.
- Final modifications to achieve the desired substitution pattern.
Anticancer Properties
Recent studies have demonstrated that Compound A exhibits significant anticancer activity against various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation in:
- Breast cancer (MCF-7)
- Cervical cancer (HeLa)
- Lung cancer (A549)
Table 1: In Vitro Anticancer Activity of Compound A
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via G2/M phase arrest |
| HeLa | 8.7 | Tubulin polymerization inhibition |
| A549 | 15.0 | Disruption of microtubule dynamics |
These findings indicate that Compound A may act as a microtubule destabilizer, similar to other known chemotherapeutic agents.
The mechanism by which Compound A exerts its biological effects appears to involve:
- Inhibition of tubulin polymerization , leading to disrupted mitotic spindle formation and subsequent cell cycle arrest.
- Induction of apoptosis , characterized by increased caspase activity and DNA fragmentation.
Case Studies
A notable case study involved the administration of Compound A in xenograft models of breast cancer. Mice treated with Compound A showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.
Pharmacological Profile
Compound A has been evaluated for its pharmacokinetic properties:
- Absorption: Rapidly absorbed with peak plasma concentrations reached within 1 hour post-administration.
- Metabolism: Primarily metabolized by liver enzymes with several active metabolites contributing to its overall efficacy.
- Excretion: Excreted mainly via urine.
Comparación Con Compuestos Similares
Structural Analogues and Substituent Variations
Key structural analogs from the evidence include:
Key Observations:
Substituent Position and Bioactivity: The 3,4,5-trimethoxyphenyl group (common in antitumor agents like combretastatin) is present in the target compound and analogs (5a, 5j, 5k). Its position (C2 in the target vs. C7 in 5t) influences electronic distribution and steric interactions . Pyridinyl vs.
Amino vs.
Key Observations:
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
